molecular formula C20H25N B1356187 3,6-Di-tert-butylcarbazole CAS No. 37500-95-1

3,6-Di-tert-butylcarbazole

Cat. No.: B1356187
CAS No.: 37500-95-1
M. Wt: 279.4 g/mol
InChI Key: OYFFSPILVQLRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3,6-Di-tert-butyl-9H-carbazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The bulky tert-butyl groups in its structure can disrupt π–π interactions, leading to loose molecular packing in films . This disruption can influence the compound’s interaction with various biomolecules, potentially affecting enzyme activity and protein binding. For instance, the compound’s ability to increase the glass transition temperature (Tg) makes it a valuable component in the synthesis of novel electroluminescent materials .

Cellular Effects

The effects of 3,6-Di-tert-butyl-9H-carbazole on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s structural properties allow it to interact with cell membranes and intracellular proteins, potentially altering cellular functions. For example, its role in disrupting molecular packing can affect the integrity and functionality of cellular membranes, leading to changes in cell signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, 3,6-Di-tert-butyl-9H-carbazole exerts its effects through various mechanisms. Its interaction with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation. The compound’s ability to increase the glass transition temperature (Tg) enhances its stability and functionality in biochemical applications . Additionally, the bulky tert-butyl groups can prevent the formation of dimers or excimers, further influencing its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Di-tert-butyl-9H-carbazole can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, making it a reliable component in long-term biochemical experiments

Dosage Effects in Animal Models

The effects of 3,6-Di-tert-butyl-9H-carbazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it may lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular membranes . Understanding the dosage thresholds and their implications is essential for its safe and effective use in biochemical research.

Metabolic Pathways

3,6-Di-tert-butyl-9H-carbazole is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in these pathways can influence metabolic flux and metabolite levels. The compound’s ability to disrupt molecular packing and increase the glass transition temperature (Tg) can affect its interactions with metabolic enzymes, potentially altering metabolic processes .

Transport and Distribution

The transport and distribution of 3,6-Di-tert-butyl-9H-carbazole within cells and tissues are influenced by its structural properties. The compound’s interaction with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for optimizing its use in biochemical applications.

Subcellular Localization

3,6-Di-tert-butyl-9H-carbazole’s subcellular localization is determined by its structural features and interactions with cellular components. The compound’s ability to disrupt molecular packing and increase the glass transition temperature (Tg) can influence its targeting to specific compartments or organelles

Preparation Methods

3,6-Di-tert-butylcarbazole is typically synthesized through a Friedel–Crafts alkylation reaction. The process involves the reaction of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve consistent quality and efficiency .

Chemical Reactions Analysis

3,6-Di-tert-butylcarbazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,6-Di-tert-butylcarbazole has a wide range of scientific research applications:

Properties

IUPAC Name

3,6-ditert-butyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7-12,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFFSPILVQLRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573056
Record name 3,6-Di-tert-butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37500-95-1
Record name 3,6-Di-tert-butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Di-tert-butylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 500 mL three-necked round bottom flask equipped with an over head stirrer, nitrogen gas bubbler, and an addition funnel add 20.02 g (120.8 mmol) of carbazole, 49.82 g (365.5 mmol) of ZnCl2, and 300 mL of nitromethane at room temperature. To the resulting dark brown slurry add 49.82 g (365.5 mmol) of 2-chloro-2-methylpropane (also known as tertiary-butyl chloride or t-BuCl) dropwise from the addition funnel over the period of 2.5 hours. After completing the addition, stir the resulting slurry for an additional 18 hours. Pour the reaction mixture into 800 mL of ice cold water, extract with 3×500 mL methylene chloride, combine and dry the extracts with anhydrous magnesium sulfate, filter, and concentrate the filtrate first by rotary evaporation and then by evaporation under high vacuum to remove nitromethane. Dissolve the resulting residue first in hot methylene chloride (70 mL) followed by hot hexanes (50 mL), allow the resulting solution to cool to room temperature and then placed it in a refrigerator overnight. Isolate the solids formed and wash the isolated solids with cold hexanes and then place them under high vacuum to yield 10.80 g (32.0%) of (P1) as off white crystals.
Quantity
20.02 g
Type
reactant
Reaction Step One
Name
Quantity
49.82 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
49.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of carbazole (6.6 g, 39.5 mmol) and zinc (II) chloride (16.2 g, 118.8 mmol) in nitromethane (100.0 ml) was added dropwise 2-chloro-2-methylpropane (11.1 g, 120.0 mmol) under nitrogen atmosphere and stirring. The addition of 2-chloro-2-methylpropane was carried out over a 15 minute period. The mixture was stirred at room temperature for 24 hours. Water (100.0 ml) was then added. The product was extracted with dichloromethane (3×60.0 ml). The organic layer was washed with water (3×100.0 ml), and then dried with MgSO4, and dichloromethane was evaporated under vacuum. The product was purified by recrystallization from hot hexane to afford a white product crystal in the amount of 5.0 g (in 45.0% yield).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Di-tert-butylcarbazole
Reactant of Route 2
3,6-Di-tert-butylcarbazole
Reactant of Route 3
Reactant of Route 3
3,6-Di-tert-butylcarbazole
Reactant of Route 4
Reactant of Route 4
3,6-Di-tert-butylcarbazole
Reactant of Route 5
Reactant of Route 5
3,6-Di-tert-butylcarbazole
Reactant of Route 6
3,6-Di-tert-butylcarbazole
Customer
Q & A

Q1: What is the molecular formula and weight of 3,6-Di-tert-butylcarbazole?

A1: The molecular formula of this compound is C20H27N, and its molecular weight is 281.43 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been used to characterize this compound, including:

  • NMR Spectroscopy: Provides information on the structure and dynamics of the molecule in solution. [, , , , , ]
  • UV-Vis Absorption and Fluorescence Spectroscopy: Reveals electronic transitions and excited state behavior. [, , , , , , ]
  • Electrochemistry (Cyclic Voltammetry): Determines the oxidation and reduction potentials, offering insights into electron transfer properties. [, , , , , , ]
  • X-ray Crystallography: Provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , , , , , ]

Q3: How does the presence of tert-butyl groups in this compound affect its properties?

A3: The tert-butyl groups, due to their steric bulk, often lead to increased solubility in organic solvents and influence the molecule's packing in the solid state. This can impact its performance in applications like organic light-emitting diodes (OLEDs) by affecting charge transport properties and morphological stability. [, , , ]

Q4: How does this compound perform under various conditions in material science applications?

A4: Research indicates that this compound exhibits:

  • High Thermal Stability: It typically exhibits high glass transition temperatures (Tg), often exceeding 100 °C, which is crucial for device stability in applications like OLEDs. [, , , ]
  • Film-Forming Properties: Its ability to form uniform and stable films makes it suitable for solution-processed devices. [, , ]
  • Electrochemical Stability: The compound generally demonstrates reversible electrochemical behavior, indicating stability under redox conditions. [, ]

Q5: How is this compound utilized in OLED technology?

A5: this compound is frequently employed as:

  • A Building Block for Emitters: It serves as a donor moiety in thermally activated delayed fluorescence (TADF) emitters, contributing to their light-emitting properties. [, , , ]
  • A Host Material: Its high triplet energy level makes it suitable as a host material for phosphorescent OLEDs, facilitating energy transfer to the emissive dopant. [, ]

Q6: How does the structure of this compound-based TADF emitters influence their color?

A6: The choice of acceptor unit and its connection to the this compound donor significantly impacts the emission color. For instance:

  • Blue Emission: Achieved with acceptors like triazine and pyrimidine. [, , ]
  • Green Emission: Observed with boron-nitrogen (B/N) frameworks and modified triazine acceptors. [, ]
  • Yellow to Deep-Red Emission: Achieved using dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptors and varying the donor strength. []

Q7: How do researchers improve the performance of this compound-based OLEDs?

A7: Several strategies are employed, including:

  • Molecular Engineering: Tuning the donor-acceptor structure to achieve desired emission colors and enhance the efficiency of reverse intersystem crossing (RISC) in TADF emitters. [, , ]
  • Device Architecture Optimization: Utilizing different device structures and layers to improve charge injection, transport, and light outcoupling. [, , ]
  • Material Blends: Combining this compound-based materials with other host materials or additives to optimize morphology and charge balance. [, ]

Q8: How is computational chemistry used in research on this compound derivatives?

A8: Computational methods, particularly density functional theory (DFT) calculations, are crucial for:

  • Predicting Electronic Properties: Calculating HOMO/LUMO levels, singlet-triplet energy gaps (ΔEST), and understanding excited state properties. [, , , , ]
  • Structure-Property Relationships: Establishing relationships between molecular structure modifications and their impact on optoelectronic properties, aiding in the design of new materials. [, , ]

Q9: What are some observed structure-activity relationships (SAR) in this compound derivatives?

A9: Key SAR findings include:

  • Donor Strength: Increasing the electron-donating ability of substituents on the carbazole unit can lead to red-shifted emission and influence the energy levels. [, , ]
  • Acceptor Strength and Connection: The choice and connection of the acceptor unit strongly impact the emission color, ΔEST, and device efficiency. [, , , ]
  • Steric Effects: Bulky substituents, like tert-butyl groups, can impact molecular packing and intermolecular interactions, affecting morphology and charge transport. [, , ]

Q10: Are there applications for this compound beyond OLEDs?

A10: Yes, research explores its potential in:

  • Dye-Sensitized Solar Cells (DSSCs): Used as additives in electrolytes or as components of novel dyes to enhance DSSC performance. [, ]
  • Electrochromic Materials: Incorporated into polymers to develop materials that change color upon electrochemical oxidation or reduction, with potential use in displays and smart windows. [, ]
  • Photocatalysis: Emerging research explores its use in photocatalytic systems for organic reactions. []

Q11: What are some ongoing research directions related to this compound?

A11: Current research focuses on:

  • Developing More Efficient TADF Emitters: Exploring new molecular designs and donor-acceptor combinations to achieve higher efficiencies and improved color purity. [, ]
  • Improving Device Stability and Lifetime: Addressing challenges related to device degradation mechanisms and enhancing the operational lifetime of OLEDs and other devices. [, , ]
  • Exploring New Applications: Investigating the potential of this compound-based materials in areas such as bioimaging, sensing, and photocatalysis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.